Cas no 1555795-83-9 ([1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid)

1,2,3-Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridine scaffold with a carboxylic acid functional group at the 6-position. This structure imparts versatility in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its rigid bicyclic framework enhances binding affinity and selectivity in target interactions. The carboxylic acid moiety allows for further derivatization, enabling conjugation or salt formation for improved solubility and bioavailability. The compound's stability and synthetic accessibility make it a valuable building block for drug discovery and functional material design.
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid structure
1555795-83-9 structure
商品名:[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
CAS番号:1555795-83-9
MF:C7H5N3O2
メガワット:163.133500814438
CID:4605886

[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid
    • [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
    • インチ: 1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12)
    • InChIKey: LHVIMWOPHNQLNW-UHFFFAOYSA-N
    • ほほえんだ: C12=CN=NN1C=C(C(O)=O)C=C2

[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01EL9X-50mg
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
50mg
$336.00 2025-02-10
Aaron
AR01EL9X-10g
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
10g
$5767.00 2023-12-15
1PlusChem
1P01EL1L-50mg
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
50mg
$332.00 2024-06-20
1PlusChem
1P01EL1L-250mg
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
250mg
$657.00 2024-06-20
Aaron
AR01EL9X-100mg
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
100mg
$489.00 2025-02-10
Aaron
AR01EL9X-5g
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
5g
$3897.00 2025-02-10
1PlusChem
1P01EL1L-100mg
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
100mg
$479.00 2024-06-20
Aaron
AR01EL9X-250mg
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
250mg
$687.00 2025-02-10
A2B Chem LLC
AX59273-10g
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
10g
$4431.00 2024-04-20
A2B Chem LLC
AX59273-1g
[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
1555795-83-9 95%
1g
$1058.00 2024-04-20

[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid 関連文献

[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acidに関する追加情報

Introduction to [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic Acid (CAS No. 1555795-83-9)

[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1555795-83-9, belongs to the triazolopyridine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural framework of this compound, featuring a fused triazole ring connected to a pyridine core with a carboxylic acid substituent at the 6-position, makes it a versatile scaffold for drug discovery and development.

The chemical structure of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid can be represented as follows: a six-membered triazole ring linked to a five-membered pyridine ring, with the carboxylic acid group (-COOH) attached to the 6-position of the pyridine ring. This arrangement contributes to the compound's reactivity and potential interactions with biological targets. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its ability to participate in hydrogen bonding and other forms of molecular recognition, making it an attractive candidate for designing novel pharmacophores.

In recent years, there has been a growing interest in exploring the pharmacological properties of triazolopyridine derivatives. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The structural features of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid make it particularly interesting for further investigation. For instance, the carboxylic acid moiety can serve as a site for further functionalization, allowing chemists to modify the compound's properties and tailor it to specific biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The triazolopyridine scaffold is known to exhibit favorable pharmacokinetic properties and can be easily modified to enhance binding affinity and selectivity. Recent studies have demonstrated that derivatives of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid can interact with various enzymes and receptors involved in disease pathways. For example, modifications at the 6-position carboxylic acid group have been shown to influence binding interactions with target proteins, suggesting that this compound could be a valuable starting point for developing novel therapeutic agents.

The synthesis of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cycloaddition reactions between azides and alkynes to form the triazole ring, followed by functionalization at the pyridine core. The introduction of the carboxylic acid group typically involves oxidation or carboxylation reactions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to improve efficiency and selectivity in the synthesis process.

From a computational chemistry perspective, [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid has been studied using various molecular modeling techniques to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of this compound. These studies have helped researchers predict potential binding modes and optimize drug-like properties such as solubility and metabolic stability. Additionally, virtual screening methods have been used to identify promising derivatives based on their predicted binding affinities.

The biological activity of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid has been evaluated in several preclinical studies. These investigations have revealed that derivatives of this compound exhibit significant activity against various disease-causing agents. For instance, some derivatives have shown potent inhibitory effects on enzymes involved in cancer cell proliferation. Others have demonstrated antimicrobial properties against resistant bacterial strains. These findings underscore the potential of this scaffold as a basis for developing new drugs.

In conclusion,[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS No.1555795-83-9) is a structurally intriguing heterocyclic compound with significant pharmaceutical potential。Its unique framework,combining a triazole ring with a pyridine core and a carboxylic acid substituent,makes it an attractive scaffold for drug discovery。Recent studies have highlighted its promising biological activities,particularly in anticancer,anti-inflammatory,and antimicrobial applications。Further research is warranted to fully explore its therapeutic potential and develop novel therapeutic agents based on this scaffold。

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